molecular formula C12H15ClO2 B125406 1-(4-Chlorophenyl)-5-methoxy-1-pentanone CAS No. 1346603-14-2

1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Cat. No.: B125406
CAS No.: 1346603-14-2
M. Wt: 226.7 g/mol
InChI Key: KNDKIXNRTKTQCI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is an organic compound with a molecular formula of C12H15ClO2 It is characterized by the presence of a chlorophenyl group attached to a pentanone backbone with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone typically involves the reaction of 4-chlorobenzaldehyde with 5-methoxypentan-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to catalyze the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-methoxy-1-pentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-5-methoxy-1-pentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-methoxyethanone
  • 1-(4-Chlorophenyl)-3-methoxypropan-1-one
  • 1-(4-Chlorophenyl)-4-methoxybutan-1-one

Uniqueness

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is unique due to its specific structural features, such as the length of the carbon chain and the position of the methoxy group. These characteristics can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methoxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-15-9-3-2-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDKIXNRTKTQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603224
Record name 1-(4-Chlorophenyl)-5-methoxypentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-14-2
Record name 1-(4-Chlorophenyl)-5-methoxypentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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